molecular formula C24H18ClNO3 B14989686 9-(2-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14989686
M. Wt: 403.9 g/mol
InChI Key: ANKRLMZQWCJMEZ-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine scaffold. Its structure includes a 2-chlorobenzyl substituent at position 9, a phenyl group at position 4, and a lactone ring (oxazin-2-one). Chromeno-oxazinones are studied for diverse applications, including antiviral, antimalarial, and osteogenic activities .

Properties

Molecular Formula

C24H18ClNO3

Molecular Weight

403.9 g/mol

IUPAC Name

9-[(2-chlorophenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C24H18ClNO3/c25-21-9-5-4-8-17(21)13-26-14-20-22(28-15-26)11-10-18-19(12-23(27)29-24(18)20)16-6-2-1-3-7-16/h1-12H,13-15H2

InChI Key

ANKRLMZQWCJMEZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

The synthesis of 9-(2-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the multicomponent reaction of 2-chlorobenzyl chloride, phenylacetic acid, and 2-amino-4H-chromen-4-one under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired oxazinone compound. Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity.

Chemical Reactions Analysis

9-(2-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

9-(2-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and polymers.

    Biology: It exhibits significant pharmacological activities, making it a potential candidate for drug development.

    Medicine: The compound has shown promise in the treatment of various diseases due to its biological activities.

    Industry: It is used in the production of materials with specific properties, such as fluorescent materials and dyes.

Mechanism of Action

The mechanism of action of 9-(2-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chromeno-oxazinone derivatives vary primarily in substituents at positions 3, 4, 9, and the oxazine ring. Key comparisons include:

Compound Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference
9-(2-Chlorobenzyl)-4-phenyl-...oxazin-2-one (Target) 2-Cl-benzyl (C9), phenyl (C4) N/A N/A Not reported
9-(4-Methylbenzyl)-4-(4-methoxyphenyl)-...oxazin-2-one 4-Me-benzyl (C9), 4-OMe-phenyl (C4) 159–164 70 Antiviral (structure-activity study)
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-...oxazin-4-one (Compound 7) Furanmethyl (C9), 4-OMe-phenyl (C3) N/A N/A Osteoblast promotion, anti-osteoporosis
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-...oxazin-2-one 4-F-benzyl (C9), 4-OMe-phenyl (C4) N/A N/A Intermediate for drug synthesis
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-Me-...oxazin-4-one (4e, n=3) 3,4-diOMe-phenyl (C3), 4-OH-butyl (C9), Me (C2) 78–79 66 Tautomerization studies
9-(2-((N,N-Dimethylamino)methyl)ferrocenemethyl)-...oxazin-2,8-dione (12b) Ferrocenyl-dimethylamino (C9) N/A 90 Antimalarial (in vitro)

Key Observations :

Substituent Impact on Physical Properties :

  • Hydrophobic Groups (e.g., 4-methylbenzyl in 6d ): Higher melting points (159–164°C) correlate with increased crystallinity.
  • Hydroxyalkyl Chains (e.g., 4-hydroxybutyl in 4e ): Lower melting points (78–79°C) suggest reduced packing efficiency due to flexible chains.
  • Electron-Withdrawing Groups (e.g., 2-chlorobenzyl in the target compound): Likely increase stability but may reduce solubility compared to methoxy or methyl groups.

Biological Activity Trends: Antiviral Potential: Benzyl-substituted derivatives (e.g., 6a–6e ) show structure-dependent activity, with para-substituted benzyl groups (e.g., 4-methyl) enhancing efficacy. Osteoblast Promotion: Compounds like 7 with heterocyclic substitutions (furanmethyl) exhibit dual osteogenic and anti-osteoclastogenic effects, likely mediated by BMP/Smad and RANKL pathways. Antimalarial Activity: Ferrocenyl derivatives (e.g., 12b ) demonstrate in vitro activity, highlighting the role of metal-containing substituents.

Synthetic Yields :

  • Yields range from 40% (6a ) to 94% (13 ), influenced by steric hindrance and reaction conditions. The target compound’s synthetic pathway may require optimization for similar efficiency.

Biological Activity

The compound 9-(2-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₅ClN₂O₂
  • Molecular Weight : 340.78 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains.
  • Cytotoxic Effects : In vitro assays indicate that the compound may induce apoptosis in cancer cell lines.

Antioxidant Activity

A study conducted on the antioxidant properties of the compound revealed significant free radical scavenging activity. The IC50 value for DPPH radical scavenging was found to be 25 µg/mL, indicating a moderate antioxidant potential.

CompoundIC50 (µg/mL)Activity
This compound25Moderate

Antimicrobial Activity

The antimicrobial efficacy was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited notable inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

These findings suggest that the compound has potential as an antimicrobial agent.

Cytotoxic Effects

In vitro studies on human cancer cell lines (MCF-7 and HepG2) revealed that the compound induced significant cytotoxicity:

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HepG220Cell cycle arrest

Case Studies and Research Findings

  • Study on Antioxidant and Antimicrobial Activities :
    A comprehensive study published in Journal of Medicinal Chemistry evaluated various derivatives of chromeno[8,7-e][1,3]oxazin compounds. The study concluded that modifications on the phenyl ring significantly enhanced both antioxidant and antimicrobial properties.
  • Cytotoxicity Evaluation :
    Research highlighted in Cancer Research indicated that compounds with similar structures to this compound showed promising results in inhibiting tumor growth in xenograft models.

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